4-Ethyl-3-iodobenzaldehyde
Description
4-Ethyl-3-iodobenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₉H₉IO. Its structure consists of a benzaldehyde core substituted with an ethyl group at the para position (C4) and an iodine atom at the meta position (C3).
For example, iodination of 4-ethylbenzaldehyde using iodine monochloride (ICl) or electrophilic substitution with iodine in the presence of a Lewis acid could yield this compound. A related synthesis protocol for iodinated benzoates (e.g., Ethyl 4-acetamido-3-iodobenzoate) involves sequential alkylation and iodination under basic conditions .
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
4-ethyl-3-iodobenzaldehyde |
InChI |
InChI=1S/C9H9IO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-6H,2H2,1H3 |
InChI Key |
CJTUFNRCCRBGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 4-Ethyl-3-iodobenzaldehyde and analogous compounds:
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Reactivity | Applications |
|---|---|---|---|---|---|
| 4-Ethyl-3-iodobenzaldehyde | C₉H₉IO | 4-Ethyl, 3-Iodo | 260.06 | Suzuki coupling, electrophilic substitution | Organic synthesis, medicinal chemistry |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 3-Chloro | 140.56 | Electrophilic substitution, SNAr | Fragrance, pharmaceutical intermediates |
| 5-Chloro-2-hydroxy-3-iodobenzaldehyde | C₇H₄ClIO₂ | 5-Chloro, 2-Hydroxy, 3-Iodo | 282.45 | Hydrogen bonding, halogen interactions | Medicinal chemistry, materials science |
| Ethyl 4-acetamido-3-iodobenzoate | C₁₁H₁₂INO₃ | 4-Acetamido, 3-Iodo, ethyl ester | 333.12 | Nucleophilic substitution, amide coupling | Drug development, bioactive compounds |
| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | C₂₂H₂₂N₄O₂ | Pyridazinyl, phenethylamino | 374.44 | Receptor binding, enzymatic interactions | Pharmacological research |
Key Comparisons:
Reactivity :
- 4-Ethyl-3-iodobenzaldehyde : The iodine atom facilitates cross-coupling reactions, while the ethyl group stabilizes the aromatic ring via electron-donating effects. This contrasts with 3-Chlorobenzaldehyde , where chlorine’s smaller size and weaker leaving-group ability limit coupling efficiency .
- 5-Chloro-2-hydroxy-3-iodobenzaldehyde : The hydroxyl group enables hydrogen bonding, broadening its use in metal-organic frameworks (MOFs) or as a chelating agent .
Structural Effects: Ethyl 4-acetamido-3-iodobenzoate: The acetamido and ester groups enhance solubility in polar solvents, making it more suitable for aqueous-phase reactions compared to the aldehyde group in 4-Ethyl-3-iodobenzaldehyde . I-6230: The pyridazinyl and phenethylamino substituents enable selective receptor binding, a feature absent in simpler iodinated aldehydes .
Applications :
- Iodinated aldehydes (e.g., 4-Ethyl-3-iodobenzaldehyde) are pivotal in synthesizing biaryl structures for drug candidates. In contrast, chlorinated analogs (e.g., 3-Chlorobenzaldehyde) are more commonly used in fragrances due to their volatility and lower toxicity .
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